Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Descripción general

Descripción

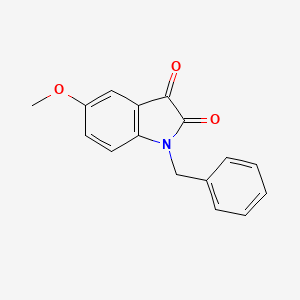

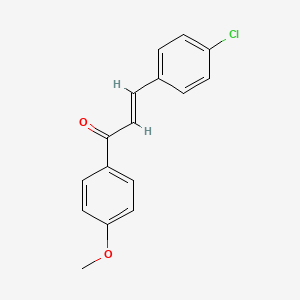

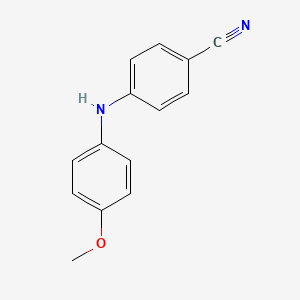

- Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>10</sub>N<sub>2</sub>O<sub>5</sub>S .

- It belongs to the class of thiazole derivatives and contains both a nitrophenyl group and an ethyl ester functional group.

- The compound is synthesized through specific reactions, which we’ll explore next.

Synthesis Analysis

- The synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate involves several steps:

- Starting Materials : Phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid.

- Reaction Steps :

- Phenylethylamine reacts with concentrated nitric acid and mixed acid of concentrated sulfuric acid at low temperature.

- The reaction mixture is then raised to room temperature, diluted with water, and pH adjusted using NaOH.

- Ethyl ether extraction is performed, followed by hydrochloric acid extraction.

- The final product, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate , is obtained as a yellow solid.

Molecular Structure Analysis

- The compound consists of a thiazole ring , an ethyl ester group , and a nitrophenyl group .

- The nitrophenyl group is attached to the thiazole ring, contributing to its overall structure.

Chemical Reactions Analysis

- The compound can participate in various reactions, including nucleophilic substitutions, ester hydrolysis, and more.

- Specific reactions would depend on the functional groups present and reaction conditions.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Melting Point : Varies based on purity and crystallinity

- Solubility : Soluble in organic solvents

- Odor : Odorless

- Color : Yellow

Aplicaciones Científicas De Investigación

Catalytic Reduction of 4-Nitrophenol

- Scientific Field : Nanotechnology and Catalysis .

- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

- Methods of Application : The reduction of 4-NP is carried out in the presence of reducing agents and various nanostructured materials as catalysts . The reaction’s kinetic parameters are easily measured through UV–visible spectroscopic techniques .

- Results or Outcomes : This reaction has helped elucidate different aspects of model catalytic reduction related to thermodynamics parameters .

Precursor in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry .

- Summary of Application : 4-(4-nitrophenyl)thiomorpholine, a compound structurally similar to “Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate”, has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .

- Methods of Application : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .

- Results or Outcomes : After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions . In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Nanomaterials Research

- Scientific Field : Nanotechnology .

- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) is a universally accepted model catalytic reaction used in nanomaterials research . It helps in understanding the relation between the physico-chemical properties of nanostructured materials (NMs) with its dimensions .

- Methods of Application : The reaction is monitored by UV–visible spectroscopic techniques, which allows for easy measurement of kinetic parameters .

- Results or Outcomes : This research has helped in understanding size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

Chemical Supplies

- Scientific Field : Chemical Industry .

- Summary of Application : Nitrophenyl ethers, which are structurally similar to “Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate”, are used in various chemical supplies .

- Methods of Application : These compounds are used in various applications including cell analysis methods, cell and gene therapy solutions, cell culture, chromatography, controlled environments, genomics, etc .

- Results or Outcomes : The use of nitrophenyl ethers has enhanced the performance and longevity of various chemical supplies .

Nanomaterials Research

- Scientific Field : Nanotechnology .

- Summary of Application : The catalytic reduction of 4-nitrophenol (4-NP) is a universally accepted model catalytic reaction used in nanomaterials research . It helps in understanding the relation between the physico-chemical properties of nanostructured materials (NMs) with its dimensions .

- Methods of Application : The reaction is monitored by UV–visible spectroscopic techniques, which allows for easy measurement of kinetic parameters .

- Results or Outcomes : This research has helped in understanding size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

Chemical Supplies

- Scientific Field : Chemical Industry .

- Summary of Application : Nitrophenyl ethers, which are structurally similar to “Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate”, are used in various chemical supplies .

- Methods of Application : These compounds are used in various applications including cell analysis methods, cell and gene therapy solutions, cell culture, chromatography, controlled environments, genomics, etc .

- Results or Outcomes : The use of nitrophenyl ethers has enhanced the performance and longevity of various chemical supplies .

Safety And Hazards

- Hazard Statement : May cause allergic skin reactions (H317).

- Precautions : Avoid breathing dust, wash off skin contact, and seek medical attention if skin irritation occurs.

- Fire Hazard : Thermal decomposition can release irritating gases and vapors.

Direcciones Futuras

- Further research could explore its biological activity, potential applications, and optimization of synthesis methods.

Remember that this analysis is based on available information, and specific details may vary depending on the context and intended use of the compound. Always consult reliable sources and conduct further studies for precise information. If you need more in-depth analysis, consider referring to relevant scientific literature. 🌟

Propiedades

IUPAC Name |

ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWZXPJKMSLAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435426 | |

| Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

CAS RN |

53101-04-5 | |

| Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)

![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B1599852.png)